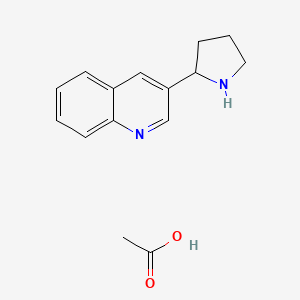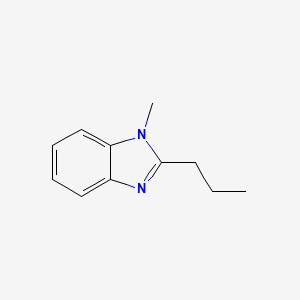
1-Methyl-2-propylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-2-propylbenzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound formed by the fusion of benzene and imidazole . The specific compound “1-Methyl-2-propylbenzimidazole” has a methyl group attached to the first position and a propyl group attached to the second position of the benzimidazole base.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. While benzimidazole has certain known properties , the specific physical and chemical properties of “1-Methyl-2-propylbenzimidazole” are not detailed in the sources retrieved .Applications De Recherche Scientifique
Agricultural Applications
1-Methyl-2-propylbenzimidazole derivatives have been explored for their potential in agricultural applications, particularly in the context of pest control and disease prevention. For instance, compounds like Carbendazim (MBC), a methyl-2-benzimidazole carbamate, have been utilized in the formulation of solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural settings. These systems offer advantages such as improved transfer of bioactive compounds to the site of action, reduced environmental and human toxicity, and enhanced efficiency in the prevention and control of fungal diseases in plants (Campos et al., 2015).
Electrolyte for Fuel Cells
In the energy sector, specifically in fuel cell technology, derivatives of 1-methyl imidazole (Me-Im) have been utilized in polybenzimidazole (PBI) membranes equilibrated with phosphoric acid. This configuration has demonstrated efficacy as a high-temperature proton-conducting polymer electrolyte, crucial for the functionality of fuel cells. The concentration of these additives in PBI membranes significantly influences their conductivity, showcasing their potential in advancing fuel cell technologies (Schechter & Savinell, 2002).
Chemical Analysis and Pharmaceuticals
1-Methyl-2-propylbenzimidazole and its derivatives have also been relevant in chemical analysis and pharmaceutical applications. For example, methods using high-performance liquid chromatography have been developed for determining the concentration of certain benzimidazole derivatives like mebendazole in pharmaceutical forms. Such analytical methods are crucial for ensuring the quality and stability of pharmaceutical products (Al-Kurdi et al., 1999).
Molecular Synthesis and Characterization
In the field of organic chemistry, derivatives of 1-methyl-2-propylbenzimidazole have been synthesized for various purposes, including the development of novel compounds with potential biological activities. These compounds are often characterized using techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance, facilitating the exploration of new drugs and materials (Infante-Castillo & Hernández-Rivera, 2009).
Corrosion Inhibition
Benzimidazole derivatives, including those related to 1-methyl-2-propylbenzimidazole, have been studied for their potential as corrosion inhibitors. These compounds, when applied in specific environments, can effectively protect materials like mild steel against corrosion, which is crucial in industries like construction and manufacturing (Obot & Obi-Egbedi, 2010).
Cancer Research
1-Methyl-2-propylbenzimidazole derivatives have also been investigated in cancer research. Carbendazim, for instance, has been shown to inhibit cancer cell proliferation by suppressing microtubule dynamics. This discovery has implications for developing new cancer therapies, especially considering its effectiveness against drug-resistant and p53-deficient cell lines (Yenjerla et al., 2009).
Antioxidant and Antiviral Activities
Benzimidazole derivatives have been synthesized and evaluated for their antioxidant and antiglycation activities, showing significant potential in pharmaceutical research. Some compounds have exhibited activities superior to standard drugs, indicating their potential in therapeutic applications (Taha et al., 2014). Additionally, certain derivatives have demonstrated activity against viruses like hepatitis C, highlighting their potential in antiviral drug development (Youssif et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-6-11-12-9-7-4-5-8-10(9)13(11)2/h4-5,7-8H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBAORYUGLRZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2906004.png)
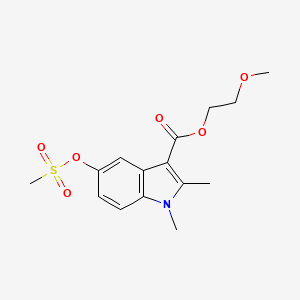
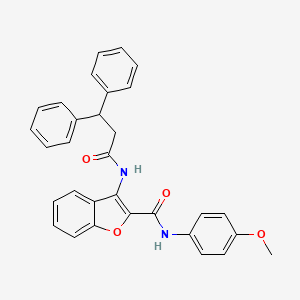

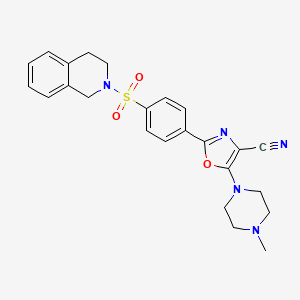
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol](/img/structure/B2906013.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate](/img/structure/B2906014.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea](/img/structure/B2906017.png)
![2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]propanamide](/img/structure/B2906018.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2906021.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906023.png)
